What are the chemical properties of Mercaptomethylmethyldiethoxysilane?
What are the chemical properties of Mercaptomethylmethyldiethoxysilane?
An In-depth Technical Guide to the Chemical Properties of Mercaptomethylmethyldiethoxysilane
Introduction: A Bifunctional Silane for Advanced Applications
Mercaptomethylmethyldiethoxysilane, with the chemical formula C₆H₁₆O₂SSi, is a bifunctional organosilane that possesses two distinct reactive centers: a diethoxysilyl group and a terminal thiol (mercaptan) group.[1] This unique molecular architecture makes it a highly valuable coupling agent and surface modifier in materials science, nanotechnology, and drug development. The diethoxy groups provide a pathway for forming durable siloxane bonds (-Si-O-Si-) to hydroxyl-rich inorganic substrates, while the mercapto group offers a versatile anchor point for coupling with organic polymers, nanoparticles, and biomolecules through well-defined chemical reactions.
This guide provides a comprehensive exploration of the core chemical properties of Mercaptomethylmethyldiethoxysilane, focusing on the causality behind its reactivity and the practical methodologies for its characterization and application. The insights presented herein are intended to equip researchers and scientists with the foundational knowledge required to effectively harness this compound's potential in their respective fields.
Molecular Structure and Physicochemical Properties
The structure of Mercaptomethylmethyldiethoxysilane, IUPAC name [diethoxy(methyl)silyl]methanethiol, is central to its function.[1] It features a central silicon atom bonded to a methyl group, a mercaptomethyl group (-CH₂SH), and two hydrolyzable ethoxy groups (-OCH₂CH₃).
Caption: Hydrolysis and condensation pathway for surface modification.
This self-validating system ensures that covalent attachment only occurs in the presence of both the silane and a suitable hydroxylated surface, providing a robust method for surface functionalization.
Reactivity of the Mercaptomethyl Group: Thiol-Ene "Click" Chemistry
The thiol group (-SH) is a powerful functional handle for subsequent reactions, most notably the thiol-ene reaction. This reaction is considered a "click" chemistry process due to its high efficiency, high yield, stereoselectivity, and tolerance of various functional groups. [2]It involves the addition of the S-H bond across an alkene (a carbon-carbon double bond). [2]This reaction can proceed via two primary mechanisms.
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Radical Addition: This is the most common pathway, initiated by UV light or a radical initiator like AIBN. [3][4]A thiyl radical (R-S•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. [2]This radical then abstracts a hydrogen from another thiol molecule, propagating the chain reaction. [2][5]
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Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to form a thiolate anion (R-S⁻). [4]This highly nucleophilic species can then attack an electron-deficient alkene, such as an acrylate or maleimide, in a conjugate addition reaction. [4]
Caption: Schematic of the Thiol-Ene "Click" Reaction.
This reactivity allows for the "clicking" of the silane-modified surface onto polymers, biomolecules, or other materials containing alkene functionalities, providing a highly specific and efficient conjugation strategy. [5]
Spectroscopic Characterization
A thorough understanding of the molecular structure is achieved through spectroscopic analysis. While a dedicated spectrum for Mercaptomethylmethyldiethoxysilane is not publicly available, its expected spectroscopic signature can be accurately predicted based on its functional groups and data from analogous compounds. [6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. [9] Table 2: Predicted ¹H NMR Spectroscopic Data
| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Rationale |
| ~0.1-0.2 | Singlet (s) | 3H | Si-CH ₃ | Methyl group directly bonded to silicon is highly shielded. |
| ~1.2 | Triplet (t) | 6H | O-CH₂-CH ₃ | Methyl protons of the ethoxy group, split by the adjacent CH₂. |
| ~2.0-2.2 | Singlet (s) | 2H | Si-CH ₂-SH | Methylene protons adjacent to both silicon and sulfur. |
| ~1.5 (variable) | Broad Singlet (br s) | 1H | -SH | Thiol proton, often broad and exchangeable; shift is concentration and solvent dependent. |
| ~3.8 | Quartet (q) | 4H | O-CH ₂-CH₃ | Methylene protons of the ethoxy group, split by the adjacent CH₃. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) [ppm] | Assignment | Rationale |
| ~ -5 | Si-C H₃ | Highly shielded carbon bonded to silicon. |
| ~ 15 | Si-C H₂-SH | Methylene carbon, deshielded relative to Si-CH₃ by the adjacent sulfur. |
| ~ 18 | O-CH₂-C H₃ | Terminal methyl carbon of the ethoxy group. |
| ~ 58 | O-C H₂-CH₃ | Methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. [8] Table 4: Predicted IR Absorption Bands
| Frequency Range [cm⁻¹] | Bond Vibration | Intensity |
| 2975-2885 | C-H stretch (alkyl) | Strong |
| 2550-2600 | S-H stretch | Weak |
| 1255 | Si-CH₃ | Medium |
| 1100-1000 | Si-O-C stretch | Very Strong |
| ~960 | O-CH₂-CH₃ rock | Strong |
Experimental Protocols
Protocol for NMR Spectroscopy
This protocol describes a self-validating system for ensuring accurate structural confirmation.
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Sample Preparation:
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Ensure all glassware, including the NMR tube and pipette, is oven-dried to remove any trace moisture, which could cause hydrolysis of the sample.
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In a dry nitrogen glovebox or using Schlenk techniques, add approximately 10-20 mg of Mercaptomethylmethyldiethoxysilane to a clean, dry NMR tube.
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Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice.
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Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS), if not already present in the solvent.
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Cap the NMR tube securely.
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Instrument Setup & Acquisition:
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Insert the sample into the NMR spectrometer.
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Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
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Acquire a ¹³C NMR spectrum, potentially using a DEPT (Distortionless Enhancement by Polarization Transfer) sequence to aid in distinguishing CH₃, CH₂, and CH carbons.
-
-
Data Analysis & Validation:
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Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
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Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., 3:6:2:1:4). This internal consistency validates the structure.
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Assign all peaks in both ¹H and ¹³C spectra according to the predicted values in Tables 2 and 3.
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Protocol for a UV-Initiated Thiol-Ene Reaction
This protocol demonstrates the application of the silane in a surface modification context.
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Substrate Preparation:
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Clean a glass or silicon wafer slide by sonicating in acetone, then isopropanol, for 15 minutes each.
-
Dry the slide under a stream of nitrogen.
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Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner for 5 minutes or immersing in a piranha solution (H₂SO₄/H₂O₂) for 30 minutes (CAUTION: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and dry.
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Silanization:
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Prepare a 2% (v/v) solution of Mercaptomethylmethyldiethoxysilane in anhydrous toluene.
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Immerse the cleaned, activated substrate in the silane solution for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis in the bulk solution.
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Remove the substrate, rinse with fresh toluene to remove any physisorbed silane, and cure in an oven at 110 °C for 30 minutes to drive the condensation reaction and form covalent bonds.
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-
Thiol-Ene "Click" Reaction:
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Prepare a solution of an alkene-containing molecule (e.g., 1-octene as a simple model) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, at 1 mol% relative to the alkene) in a UV-transparent solvent like acetonitrile.
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Spot the solution onto the thiol-functionalized surface.
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Expose the substrate to a UV source (e.g., 365 nm) for 5-15 minutes.
-
Rinse the surface thoroughly with the solvent to remove unreacted reagents.
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Validation:
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The success of the reaction can be validated by contact angle goniometry (the surface should become more hydrophobic after adding the octene) or by surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS), which can confirm the change in surface elemental composition.
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Safety and Handling
Based on safety data for structurally similar alkoxysilanes, Mercaptomethylmethyldiethoxysilane should be handled with care. [10][11]
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Flammability: The compound is expected to be a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. [10][11]Use non-sparking tools and take precautionary measures against static discharge. [11][12]* Moisture Sensitivity: The diethoxy groups are sensitive to moisture and will hydrolyze. Handle and store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a dry, well-ventilated place. [10][13]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [11][12]* Toxicity: While specific toxicity data is limited, related mercaptosilanes can be moderately toxic by ingestion. [14]Avoid inhalation and skin contact. [12]The compound may have a strong, unpleasant odor ("stench"). [15]
Conclusion
Mercaptomethylmethyldiethoxysilane is a potent chemical tool for researchers in materials science and biotechnology. Its dual reactivity, governed by the distinct chemical properties of its silane and thiol functionalities, allows for the robust and specific engineering of surfaces and materials. A thorough understanding of its hydrolysis/condensation chemistry and its participation in high-efficiency reactions like the thiol-ene addition is paramount to leveraging its full potential. By following validated experimental protocols and adhering to strict safety precautions, scientists can effectively utilize this versatile molecule to create novel and functional materials.
References
-
PubChem. (n.d.). Mercaptomethylmethyldiethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Anisimov, D. S., et al. (2021). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. New Journal of Chemistry, 45(12), 5764-5769. Retrieved from [Link]
-
Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. Retrieved from [Link]
-
Sleiman, M., et al. (2023). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. RSC Advances, 13(21), 14353-14361. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-mercaptopropyltrimethoxysilane. Retrieved from [Link]
-
Gelest, Inc. (2024, October 24). METHYLDIETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Voronkov, M. G., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Molecules, 27(15), 4893. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 127-149.
-
Gelest, Inc. (n.d.). METHYLDIETHOXYSILANE. Retrieved from [Link]
-
Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
- Lee, S., et al. (2023). Comparison of the reactivity of mercaptosilane and sulfursilane in a model study. IRC RubberCon 2023.
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Mercier, L., et al. (2009). Factors affecting the reactivity of thiol-functionalized mesoporous silica adsorbents toward mercury(II). Langmuir, 25(16), 9351-9359. Retrieved from [Link]
-
ResearchGate. (2021). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. Retrieved from [Link]
-
Wolfa. (n.d.). Methyldiethoxysilane Supplier丨CAS 2031-62-1丨C5H14O2Si. Retrieved from [Link]
-
Al-Sagheer, F. A., & Muslim, S. M. (2010). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 11(8), 3042-3062. Retrieved from [Link]
Sources
- 1. Mercaptomethylmethyldiethoxysilane | C6H16O2SSi | CID 10130226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01583A [pubs.rsc.org]
- 5. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. fishersci.com [fishersci.com]
- 14. guidechem.com [guidechem.com]
- 15. fishersci.com [fishersci.com]
